trans-Sulfo-SMCC
Overview
Description
trans-Sulfo-SMCC: is a non-cleavable and membrane-permeable crosslinker used in antibody-drug conjugates. It contains both N-hydroxysuccinimide ester and maleimide groups, which allow it to covalently conjugate amine- and sulfhydryl-containing molecules . This compound is particularly useful in bioconjugation applications due to its stability and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Sulfo-SMCC is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with maleimide . The reaction typically occurs in an organic solvent such as dimethylsulfoxide or dimethylformamide, followed by purification through chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and stored under desiccated conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: trans-Sulfo-SMCC undergoes several types of reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions:
Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7.0-9.0.
Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.
Major Products: The major products formed from these reactions are amide and thioether bonds, which are stable and resistant to hydrolysis .
Scientific Research Applications
trans-Sulfo-SMCC is widely used in various scientific research applications, including:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Employed in the modification of cell surfaces and the creation of antibody-enzyme conjugates.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
The mechanism of action of trans-Sulfo-SMCC involves the covalent conjugation of amine- and sulfhydryl-containing molecules through its N-hydroxysuccinimide ester and maleimide groups . This process results in the formation of stable amide and thioether bonds, which enhance the stability and specificity of the conjugated molecules .
Comparison with Similar Compounds
Sulfo-SMCC: A water-soluble analog of trans-Sulfo-SMCC with similar crosslinking properties.
SMCC: A non-water-soluble analog that requires organic solvents for dissolution.
Uniqueness: trans-Sulfo-SMCC is unique due to its membrane permeability and non-cleavable nature, making it particularly suitable for applications requiring stable and long-lasting conjugates .
Biological Activity
trans-Sulfo-SMCC, or 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-N-hydroxysuccinimide ester sodium salt, is a heterobifunctional crosslinking reagent extensively utilized in bioconjugation applications. Its unique structure comprises two reactive groups: a sulfonic acid moiety that enhances water solubility and an N-hydroxysuccinimide ester that reacts with primary amines, along with a maleimide group that reacts with sulfhydryl groups. This combination allows for the formation of stable covalent bonds between proteins and other biomolecules, making it valuable for various biological studies and therapeutic applications.
This compound exhibits significant biological activity, particularly in its ability to inhibit the end-to-end annealing of taxol-stabilized microtubules. This inhibition occurs through the binding of its maleimide group to thiol groups on microtubule ends, which is crucial for maintaining microtubule dynamics during cellular processes . The compound's action can be summarized as follows:
- Inhibition of Microtubule Annealing : Studies have shown that this compound effectively prevents the lengthening of microtubules by inhibiting their natural tendency to anneal end-to-end. This was demonstrated in experiments where microtubules treated with this compound maintained a constant mean length over time, unlike untreated controls which showed significant growth .
Case Study: Microtubule Dynamics
A pivotal study examined the effects of this compound on taxol-stabilized microtubules. The researchers treated microtubules with varying concentrations of this compound and measured their lengths over time. The results indicated:
- Experimental Setup : Microtubules were incubated with 250 μM this compound and analyzed at 0, 6, and 24 hours.
- Results :
Comparative Analysis with Other Crosslinkers
The unique properties of this compound can be contrasted with other crosslinking agents:
Compound Name | Reactive Groups | Solubility | Unique Features |
---|---|---|---|
Sulfo-NHS | N-hydroxysuccinimide ester | High | Primarily targets amines |
SMCC | N-hydroxysuccinimide ester & maleimide | Moderate | Lacks sulfonic acid moiety |
Maleimide | Maleimide | Low | Reacts only with thiols |
EDC | Carbodiimide | High | Activates carboxylic acids but not specific for thiols or amines |
This compound stands out due to its enhanced water solubility and specific reactivity profiles, making it particularly advantageous for complex bioconjugation tasks compared to other available crosslinkers .
Applications in Bioconjugation
Due to its ability to form stable covalent bonds, this compound is widely used in various fields, including:
- Protein Interaction Studies : Facilitating the analysis of protein interactions within cellular environments.
- Cellular Transport Mechanisms : Investigating the dynamics of cytoskeletal organization and transport processes.
- Therapeutic Development : Potential applications in drug delivery systems and targeted therapies .
Properties
IUPAC Name |
1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKVOQKZMBDBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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